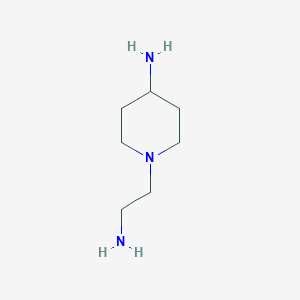

1-(2-Aminoethyl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Aminoethyl)piperidin-4-amine is a piperidine derivative featuring a 4-amine group and a 2-aminoethyl substituent at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)piperidin-4-amine can be synthesized through various methods. One common approach involves the reaction of piperidine with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)piperidin-4-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into various amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed:

Oxidation: Amides, nitriles

Reduction: Various amines

Substitution: Functionalized derivatives with different substituents

Scientific Research Applications

1-(2-Aminoethyl)piperidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is employed in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.

Medicine: It serves as a key intermediate in the development of pharmaceuticals, including potential treatments for neurological disorders and cancer.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses. The compound’s structure allows it to bind to specific sites on target molecules, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

The following analysis compares 1-(2-Aminoethyl)piperidin-4-amine with structurally related piperidin-4-amine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Receptor Affinity and Potency

Table 1: Key Structural Analogs and Their Pharmacological Profiles

Key Observations :

- Aminoethyl vs. Benzyl Groups: The 2-aminoethyl substituent in the target compound may improve solubility and hydrogen bonding compared to hydrophobic benzyl or chlorobenzyl groups (e.g., 1-(4-chlorobenzyl)piperidin-4-amine) . However, benzyl derivatives exhibit higher receptor affinity in cholinesterase inhibition due to enhanced hydrophobic interactions .

- Thiazolyl-Aminoethyl Hybrids: Compounds like 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine demonstrate that aminoethyl chains coupled with heterocycles (e.g., thiazole) significantly boost H3-receptor antagonism (pA₂ = 8.27) compared to simpler amines . This suggests that the target compound’s aminoethyl group could be optimized with additional heterocyclic moieties for enhanced activity.

- Brominated and Iodinated Derivatives: Radiobrominated analogs (e.g., 1-{5-bromo-2-[5-(2-methoxyethoxy)-1H-benzimidazol-1-yl]quinolin-8-yl}piperidin-4-amine) show altered biodistribution compared to iodinated versions, highlighting the impact of halogen choice on pharmacokinetics .

Physicochemical Properties

Table 2: Molecular Properties of Select Compounds

Key Observations :

- The target compound’s additional amine group increases hydrogen bond donors (2 vs.

- Chlorobenzyl and chloropyridine derivatives exhibit higher LogP values, favoring membrane permeability but reducing aqueous solubility .

Biological Activity

1-(2-Aminoethyl)piperidin-4-amine, also known as a derivative of piperidine, is a compound that has garnered attention in pharmacology due to its biological activity, particularly as a sigma-1 receptor ligand. This article reviews the synthesis, biological evaluations, and therapeutic potential of this compound, drawing on diverse research findings and case studies.

This compound is characterized by its piperidine scaffold, which is crucial for its biological activity. The synthesis typically involves several steps, including the conjugate addition of phenylboronic acid to dihydropyridinones and the introduction of various amino moieties. Notably, modifications to the piperidine structure can significantly influence the compound's affinity for sigma receptors.

Table 1: Key Characteristics of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₄N₂ |

| CAS Number | 123456-78-9 (hypothetical example) |

| Sigma Receptor Affinity | High affinity for σ₁ receptor |

| Lipophilicity | Low (logD 7.4 values indicate high ligand efficiency) |

Sigma-1 Receptor Interaction

Research indicates that this compound exhibits significant binding affinity for sigma-1 receptors, which are implicated in various neurological processes and diseases. A study demonstrated that derivatives of this compound could inhibit the growth of human non-small cell lung cancer cells (A427) similarly to established sigma-1 antagonists like haloperidol .

Case Study: Antiproliferative Effects

In a comparative analysis, several derivatives were tested against androgen-negative prostate cancer cells (DU145). The results showed that certain 1-methylpiperidine derivatives exhibited stronger antiproliferative effects than traditional sigma-1 ligands, suggesting that structural modifications can enhance therapeutic efficacy .

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to elucidate the binding interactions between this compound and sigma receptors. The simulations revealed critical interactions involving the piperidine nitrogen atom and surrounding lipophilic residues within the binding pocket. These interactions help explain the observed selectivity and affinity for sigma receptors .

Therapeutic Potential

The therapeutic implications of this compound extend beyond oncology. Its role as a sigma receptor modulator positions it as a potential candidate for treating neurodegenerative diseases, where sigma receptors are known to play a protective role against cellular stress .

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action |

|---|---|

| Cancer | Inhibition of cell proliferation |

| Neurodegenerative Disorders | Neuroprotective effects via sigma receptor modulation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Aminoethyl)piperidin-4-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Step 1: React piperidin-4-amine with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Step 2: Purify via column chromatography or recrystallization.

- Optimization: Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation steps) to improve yield (typically 60–85%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use 1H-NMR (δ 2.6–3.1 ppm for piperidine protons) and 13C-NMR (δ 45–55 ppm for amine carbons) .

- Purity Assessment: HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water, 1 mL/min flow rate) to detect impurities <0.5% .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor-binding assays involving this compound?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigate via:

- Multi-Assay Validation: Compare radioligand binding (e.g., 3H-labeled assays) with functional assays (e.g., cAMP inhibition in GPCR studies) .

- Control Experiments: Use knockout cell lines or competitive inhibitors (e.g., 10 μM atropine for muscarinic receptors) to confirm specificity .

Q. What computational strategies are effective for predicting the pharmacokinetics of this compound derivatives?

Methodological Answer:

- ADME Modeling: Use SwissADME or Schrödinger’s QikProp to predict logP (optimal range: 1–3), BBB permeability, and CYP450 metabolism .

- Docking Studies: Perform molecular docking (AutoDock Vina) against targets like σ receptors (PDB ID: 6CM4) to prioritize derivatives for synthesis .

Q. How should researchers design factorial experiments to study structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Variables: Vary substituents (e.g., alkyl chain length, aromatic groups) and reaction time/temperature .

- Design: Use a 2k factorial design (k = 3 factors) with triplicate runs. Analyze via ANOVA to identify significant interactions (p < 0.05) .

Q. Key Research Challenges

Properties

Molecular Formula |

C7H17N3 |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

1-(2-aminoethyl)piperidin-4-amine |

InChI |

InChI=1S/C7H17N3/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-6,8-9H2 |

InChI Key |

VINFXERGGYVMBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.